molecular formula C22H27NO3S B2555704 2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1251561-41-7

2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2555704
CAS No.: 1251561-41-7
M. Wt: 385.52
InChI Key: RDOGKAHZQJZOJT-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with an ethylthio group and a tetrahydropyran moiety substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Tetrahydropyran Moiety: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a base.

    Attachment of the Benzamide Core: The benzamide core is attached via an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

    Introduction of the Ethylthio Group: The ethylthio group is introduced through a nucleophilic substitution reaction, using an ethylthiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzamide derivatives.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the methoxyphenyl moiety may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(ethylthio)-N-(phenylmethyl)benzamide: Lacks the tetrahydropyran and methoxyphenyl groups.

    N-(4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Lacks the ethylthio group.

Uniqueness

2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the combination of its ethylthio group, methoxyphenyl moiety, and tetrahydropyran ring, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-ethylsulfanyl-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-3-27-20-11-7-4-8-17(20)21(24)23-16-22(12-14-26-15-13-22)18-9-5-6-10-19(18)25-2/h4-11H,3,12-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOGKAHZQJZOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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